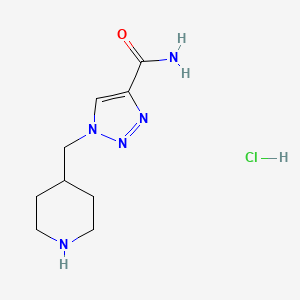

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Description

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a piperidin-4-ylmethyl group and at the 4-position with a carboxamide moiety. Its molecular formula is C$9$H${15}$ClN$_6$O (calculated from and ), with a molecular weight of 258.71 g/mol (approximated from related compounds in ).

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. This compound is listed in supplier catalogs (e.g., Santa Cruz Biotechnology, Enamine Ltd.) for research use, particularly in drug discovery targeting kinase inhibition or bacterial resistance pathways .

Properties

CAS No. |

1260774-01-3 |

|---|---|

Molecular Formula |

C9H16ClN5O |

Molecular Weight |

245.71 g/mol |

IUPAC Name |

1-(piperidin-4-ylmethyl)triazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-1-3-11-4-2-7;/h6-7,11H,1-5H2,(H2,10,15);1H |

InChI Key |

OCJUQLSMWAFSKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2C=C(N=N2)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Alkyne Precursor

The alkyne component, propargyl-piperidin-4-ylmethyl amine, is typically prepared through nucleophilic substitution. For example, treatment of piperidin-4-ylmethanol with propargyl bromide in the presence of potassium carbonate yields the propargyl ether, which is subsequently oxidized to the alkyne. In one protocol, propargyl-piperidin-4-ylmethyl bromide is reacted with sodium azide to form the corresponding azide, though this intermediate is often bypassed in favor of direct CuAAC.

Azide Component Preparation

The azide bearing the carboxamide group is synthesized from ethyl cyanoacetate. Nitration followed by Staudinger reaction with triphenylphosphine generates the azide, which is hydrolyzed to the carboxamide using concentrated hydrochloric acid.

Cycloaddition Reaction

Combining the alkyne and azide components under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours affords the 1,4-disubstituted triazole. The reaction proceeds in >85% yield, with the triazole structure confirmed by IR absorption at 1617 cm⁻¹ (C=N) and 1284 cm⁻¹ (C=S).

Functional Group Interconversion and Intermediate Modification

Reduction of Nitriles to Carboxamides

A critical step involves converting a nitrile intermediate to the carboxamide. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to a primary amine, which is then acylated using acetic anhydride to form the carboxamide. Alternative methods employ acidic hydrolysis (e.g., 6M HCl, reflux, 24 hours) to directly convert nitriles to carboxamides, though this approach yields lower purity.

Introduction of the Piperidin-4-ylmethyl Group

Alkylation of the triazole nitrogen is achieved using piperidin-4-ylmethyl bromide. Reaction conditions include potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 6 hours, yielding the N-alkylated product in 70–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation, with singlet peaks at δ 5.82 ppm (NH₂) and δ 3.45 ppm (N-CH₂-N) in the ¹H spectrum.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.25 equivalents) at 0°C. Precipitation of the hydrochloride salt is facilitated by adding diethyl ether, followed by filtration and drying under vacuum. Elemental analysis confirms the stoichiometry (C₈H₁₃N₅O·HCl), with chlorine content matching theoretical values.

Crystallization and Characterization

Recrystallization from a mixture of ethanol and dimethyl sulfoxide (DMSO) yields white crystalline solids with a melting point of 221–222°C. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 196.11929 ([M+H]⁺), consistent with the molecular formula C₈H₁₃N₅O.

Alternative Synthetic Routes

Solid-Phase Synthesis

A traceless solid-phase approach utilizes polystyrene p-toluenesulfonyl hydrazide resin to immobilize intermediates. After cycloaddition, cleavage with morpholine releases the triazole-carboxamide, though yields are moderate (33–62%).

One-Pot Multi-Component Reactions

Combining propargyl-piperidine, an azido-carboxamide, and copper iodide in dimethylacetamide (DMAc) at 100°C for 8 hours achieves the triazole core in a single step. This method reduces purification steps but requires stringent temperature control to prevent decomposition.

Analytical Data and Quality Control

Spectroscopic Characterization

-

IR (KBr): 3373 cm⁻¹ (N-H stretch), 1649 cm⁻¹ (C=O), 1284 cm⁻¹ (C=S).

-

¹H NMR (400 MHz, D₂O): δ 1.45–1.78 (m, 4H, piperidine CH₂), δ 2.95 (t, 2H, N-CH₂), δ 3.45 (s, 2H, N-CH₂-N), δ 7.93 (s, 1H, triazole-H).

-

¹³C NMR (100 MHz, D₂O): δ 22.4 (piperidine CH₂), δ 46.8 (N-CH₂), δ 122.7 (triazole C), δ 166.2 (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), complying with ICH Q3C guidelines.

Challenges and Optimization Strategies

Chemical Reactions Analysis

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal | |

| Pseudomonas aeruginosa | Variable activity |

Anticancer Potential

In vitro studies have indicated that 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line:

- Treatment : Cells were exposed to varying concentrations of the compound.

- Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit key inflammatory mediators and pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Modifications to either the piperidine or triazole portions can enhance or diminish its efficacy. For instance:

- Substituents on the triazole ring can significantly impact binding affinity to target enzymes involved in microbial growth and cancer cell proliferation.

Proposed Mechanisms of Action

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The triazole moiety acts as an inhibitor for various enzymes linked to microbial growth and cancer progression.

- Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer development.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Key Findings

Substituent Impact on Bioactivity: Aryl vs. Piperidine Groups: Aryl-substituted triazoles (e.g., 1-(2-fluorobenzyl) or 1-(4-chlorophenyl)) exhibit strong antitumor or antiepileptic effects due to aromatic π-π interactions with target proteins . Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., target compound, Rufinamide-related) generally show better metabolic stability compared to carboxylic acid analogues, which may undergo faster clearance .

Antimicrobial vs. However, antitumor analogues like 1-(4-chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid prioritize substituents that enhance cytotoxicity (e.g., trifluoromethyl groups) .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound increases aqueous solubility compared to neutral triazole-carboxylic acids (e.g., : 1-(piperidin-4-yl)-triazole-4-carboxylic acid hydrochloride) .

Biological Activity

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and related research findings.

Structural Information

The molecular formula of this compound is C8H13N5O, with a structure characterized by a triazole ring and a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazole compounds, including those containing piperidine, exhibit promising anticancer activities. A study focused on hydroxamic acid-based histone deacetylase (HDAC) inhibitors revealed that compounds featuring the 4-piperidinyl-triazole core demonstrated significant inhibition of HDACs at concentrations as low as 1 μM. Specifically, two compounds from this series achieved inhibition rates exceeding 90%, particularly against HDAC6 .

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell proliferation and apoptosis. By inhibiting HDAC activity, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Inhibition of Cytokine Production

Another area of interest is the compound's potential to inhibit cytokine production. Triazole amide derivatives have been identified as inhibitors of cytokines involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties relevant for treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the piperidine moiety. Key steps include:

- Triazole Formation : Use of propargyl derivatives and azides under Cu(I) catalysis at 60–80°C in polar solvents (e.g., DMF or water) to ensure regioselectivity .

- Piperidine Coupling : Alkylation or reductive amination to attach the piperidine-methyl group to the triazole core. Reaction conditions (e.g., NaBHCN for reductive amination) must be optimized to avoid side products .

- Carboxamide Introduction : Activation of the carboxylic acid group (e.g., via HATU/DIPEA) and coupling with amines under inert atmospheres .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone. Look for characteristic peaks: triazole protons (~7.5–8.5 ppm) and piperidine methylene signals (~2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .

- Elemental Analysis : Validate stoichiometry of the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, water at pH < 3 due to HCl salt). Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. Stability in aqueous solutions is pH-dependent; degradation occurs above pH 7.0 .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to prevent inhalation/contact. Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Core Modifications : Systematically vary substituents on the triazole (e.g., halogens, methyl groups) and piperidine (e.g., N-alkylation, ring expansion) to assess impact on target binding .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) to correlate structural changes with activity. For example, triazole derivatives show antimicrobial activity via cytochrome P450 inhibition .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases, GPCRs) to predict binding affinities. Compare with experimental IC values to validate models .

Data Contradiction Analysis : If SAR results conflict with computational predictions, re-evaluate force fields or assay conditions (e.g., buffer pH, co-solvents) .

Q. What strategies are effective in resolving contradictions between synthetic yield and purity data?

- Reaction Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, increasing Cu(I) catalyst concentration in CuAAC improves yield but may introduce copper residues .

- Purification Refinement : Switch from silica gel chromatography to preparative HPLC for challenging separations. For hydrochloride salts, counterion exchange (e.g., replacing Cl⁻ with PF) can enhance crystallinity .

- Analytical Cross-Validation : Compare HPLC purity data with H NMR integration to detect silent impurities (e.g., diastereomers) .

Q. How can researchers identify and validate biological targets for this compound?

- Target Fishing : Use chemoproteomic approaches (e.g., affinity chromatography, activity-based protein profiling) to isolate binding partners .

- Mechanistic Studies : Employ knockdown/knockout models (e.g., CRISPR) to confirm target relevance. For example, piperidine-triazole hybrids exhibit anticancer activity via PI3K/Akt pathway modulation .

- Cross-Species Validation : Test activity in multiple cell lines or animal models to assess target conservation. Note species-specific differences in metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.